(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one” is a methylidene oxindole derivative characterized by a 7-chloro-substituted indole-2-one core fused with a furan-2-yl-oxoethylidene group. This structure places it within a class of compounds known for diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond (3Z) is critical for its stereochemical stability and interaction with biological targets .
Properties
IUPAC Name |
(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(18)16-13(8)10)7-11(17)12-5-2-6-19-12/h1-7H,(H,16,18)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFSEZPQBDSJR-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C(=C1)Cl)NC(=O)/C2=C\C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of a furan derivative with an indole derivative under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The furan and indole moieties can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting substituent variations, molecular properties, and biological activities:
Key Findings
Substituent Impact on Bioactivity: Electron-Withdrawing Groups (Cl, Br, NO₂): Enhance antimicrobial and antifungal activities. For example, the 4-nitrophenyl derivative exhibits potency comparable to the commercial fungicide Bavistin . Heterocyclic Substituents (Furan-2-yl): The furan ring in the target compound may improve solubility or target specificity due to its oxygen heteroatom, though direct activity data are lacking .
Cytotoxicity Trends: Compounds with 4-fluorophenyl or 4-chlorophenyl groups show divergent cytotoxicity profiles.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for the 4-fluorophenyl derivative) achieves 96% yield with high purity, outperforming conventional thermal methods .
Structural Stability :
- XPac algorithm analyses reveal that 3Z-configurated methylidene oxindoles exhibit consistent solid-state packing motifs, which may correlate with stability and bioavailability .
Contradictions and Limitations
- Cytotoxicity vs. Therapeutic Utility: While some derivatives (e.g., DIA-001) are selectively toxic to cancer cells, others (e.g., 4-fluorophenyl analogue) show non-selective cytotoxicity, complicating drug development .
- Data Gaps : Biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound characterized by the presence of both furan and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound allow for diverse interactions with biological targets, making it a significant candidate for further research.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 253.68 g/mol. Its structure includes a chloro substituent on the indole ring and a furan-derived side chain that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within biological pathways. The furan and indole moieties can influence various cellular processes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neuroprotective effects.
Antimicrobial Activity
Research indicates that compounds featuring indole and furan structures often exhibit antimicrobial properties. Studies have shown that this compound displays significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inhibition of cell proliferation by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cancer cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Experimental data suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various bacterial strains found that this compound exhibited MIC values comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 16 - Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
